(+)-Neomenthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble in alcohol and volatile oils; slightly soluble in water

insoluble in water; soluble in alcohol and acetone

Canonical SMILES

Isomeric SMILES

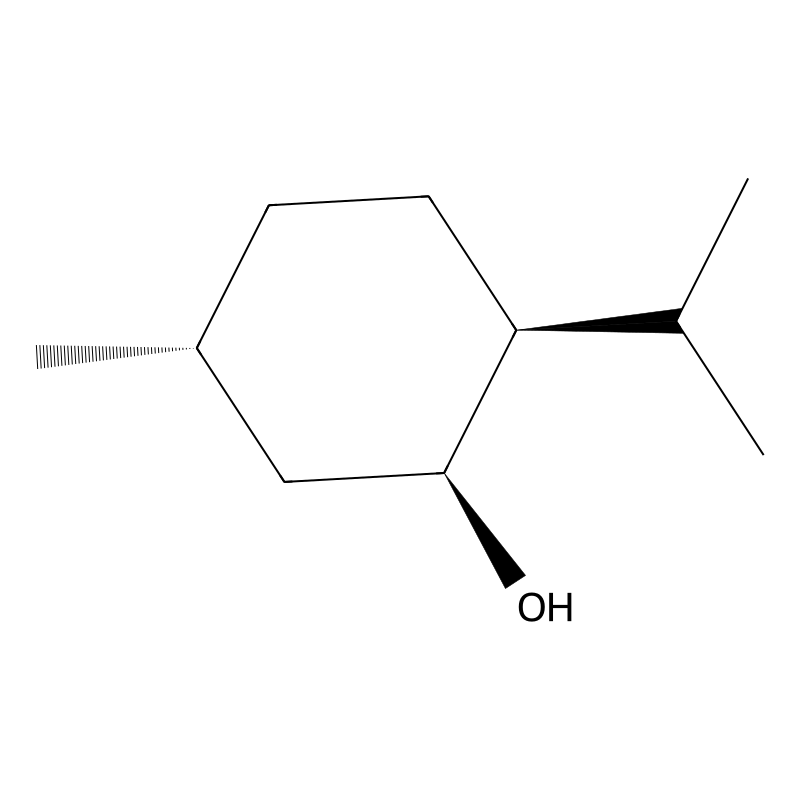

(+)-Neomenthol is a cyclic monoterpenoid alcohol, specifically classified as a derivative of menthol. Its chemical formula is , and it has a molecular weight of approximately 156.27 g/mol. The compound appears as a colorless to pale yellow oily liquid with a characteristic menthol-like odor, making it appealing in flavoring and fragrance applications . The structure features a cyclohexane ring with an isopropyl group and a hydroxyl group, contributing to its unique properties.

(+)-Neomenthol interacts with various biological receptors, particularly the transient receptor potential (TRP) channels. These channels are involved in sensory perception, including the cooling sensation associated with mint. (+)-Neomenthol activates TRPM8, a cold-sensitive channel, leading to the perception of coolness []. It may also interact with other receptors, influencing pain perception and other biological processes, but further research is needed to fully understand these mechanisms.

- Safety Data Sheet (SDS): It is advisable to consult the Safety Data Sheet (SDS) for (+)-Neomenthol before handling it, as it provides detailed information on specific hazards, handling precautions, and first-aid measures.

Biological Activities:

(+)-Neomenthol exhibits a range of biological activities that have attracted research interest. Studies suggest potential:

- Anti-tumor properties: Research suggests (+)-neomenthol might inhibit the proliferation of certain cancer cells. For instance, a study published in the National Institutes of Health's National Center for Biotechnology Information: reported that (+)-neomenthol displayed anti-proliferative effects against human skin cancer cells.

- Antimicrobial properties: (+)-Neomenthol may possess antimicrobial properties against certain bacteria and fungi. However, more research is needed to understand its efficacy and potential applications.

Pharmacological Research:

(+)-Neomenthol's potential therapeutic applications are being explored in pharmacological research. Areas of investigation include:

- Topical formulations: (+)-Neomenthol's cooling and analgesic properties make it a common ingredient in topical creams and ointments for pain relief and muscle relaxation. Research is ongoing to explore its effectiveness in various topical applications.

- Drug delivery systems: (+)-Neomenthol's ability to enhance skin permeability is being investigated for its potential use in transdermal drug delivery systems.

This reaction is significant in monoterpenoid biosynthesis and illustrates the compound's role in metabolic pathways .

Research indicates that (+)-neomenthol exhibits various biological activities, including antimicrobial and anti-inflammatory effects. It has been shown to possess potential analgesic properties, making it useful in topical applications for pain relief. Additionally, studies have suggested that it may enhance the absorption of other compounds through the skin, further broadening its applicability in pharmaceuticals .

Several methods are available for synthesizing (+)-neomenthol:

- Natural Extraction: It can be extracted from essential oils of plants such as mint.

- Chemical Synthesis: Synthetic routes often involve the hydrogenation of menthone or the isomerization of other menthol derivatives.

- Biocatalytic Methods: Utilizing enzymes like (+)-neomenthol dehydrogenase for selective transformations can yield high purity products .

(+)-Neomenthol finds applications across multiple industries:

- Flavoring and Fragrance: Commonly used in food products, cosmetics, and personal care items due to its pleasant aroma.

- Pharmaceuticals: Employed in topical analgesics and formulations aimed at relieving muscle pain.

- Cosmetics: Incorporated into lotions and creams for its cooling effect on the skin .

Studies on the interactions of (+)-neomenthol with other compounds reveal its potential to enhance the efficacy of certain drugs when used in combination therapies. For instance, it may improve skin penetration of active pharmaceutical ingredients due to its ability to disrupt skin barrier properties . Additionally, research on its interaction with various enzymes highlights its role in metabolic pathways, further establishing its significance in biochemistry.

Several compounds share structural similarities with (+)-neomenthol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Menthol | Monoterpenoid alcohol | Cooling sensation, analgesic properties | Widely used in medicinal formulations |

| (-)-Neomenthol | Monoterpenoid alcohol | Similar chemical structure | Enantiomer with different biological activity |

| Linalool | Monoterpenoid alcohol | Floral aroma, antimicrobial properties | Found in lavender and other essential oils |

| Geraniol | Monoterpenoid alcohol | Floral scent, used as a fragrance | Known for its insect-repellent properties |

(+)-Neomenthol stands out due to its specific stereochemistry and resultant biological activities that differentiate it from these similar compounds .

Discovery and Structural Elucidation

The isolation of (+)-neomenthol traces back to early 20th-century investigations into peppermint oil, where menthol’s eight stereoisomers were first systematically characterized. Unlike its (−)-menthol counterpart, which dominates natural sources, (+)-neomenthol’s (1S,2R,5R) configuration arises from synthetic modifications or selective epimerization. The compound’s three contiguous stereocenters—C1, C2, and C5—create a rigid cyclohexane framework that imposes distinct conformational preferences. Nuclear magnetic resonance (NMR) studies reveal a 1,3-diaxial interaction between the hydroxyl group and the C5 methyl substituent, forcing the molecule into a chair conformation with the isopropyl group equatorial.

Table 1: Key Stereochemical Features of (+)-Neomenthol

| Property | Description |

|---|---|

| Configuration | (1S,2R,5R) |

| Conformation | Chair with axial -OH, equatorial -CH(CH~3~)~2~ |

| Melting Point | 32–34°C |

| Specific Rotation | +24.5° (c = 10, ethanol) |

Synthetic Challenges and Advancements

Early syntheses of (+)-neomenthol relied on laborious resolution of racemic mixtures via diastereomeric salt formation. The advent of asymmetric catalysis revolutionized its production, particularly through the Takasago process. This method employs a BINAP-ruthenium complex to hydrogenate citronellal with >99% enantiomeric excess, followed by acid-catalyzed epimerization to access the neomenthol configuration. Key to this transformation is the equilibrium between menthol’s thermodynamically stable chair conformer and neomenthol’s higher-energy twisted boat form, which can be trapped through kinetic control.

Recent innovations leverage enzymatic resolution using lipases from Candida antarctica, which selectively acylates (−)-menthol, leaving (+)-neomenthol enantioenriched. This biocatalytic approach achieves 98% enantiomeric excess while operating under mild aqueous conditions.

(+)-Neomenthol dehydrogenase (EC 1.1.1.208) represents a crucial enzyme in the monoterpenoid biosynthetic pathway, catalyzing the oxidation of (+)-neomenthol to (-)-menthone while simultaneously reducing nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH) [1] [2]. This enzyme belongs to the oxidoreductase family, specifically those acting on the CH-OH group of donor molecules with NAD+ or NADP+ as acceptors [1]. The systematic name for this enzyme class is (+)-neomenthol:NADP+ oxidoreductase, and it is also referred to as monoterpenoid dehydrogenase [1] [2].

The enzyme exhibits distinct characteristics that differentiate it from its closely related counterpart, (-)-menthol dehydrogenase (EC 1.1.1.207) [2] [3]. Research conducted on peppermint (Mentha piperita) has revealed that both enzymes possess similar molecular weights of approximately 35,000 daltons and demonstrate high sensitivity to inhibition by thiol-directed reagents [4] [5]. However, the neomenthol dehydrogenase shows a pH optimum at 7.6, compared to the menthol dehydrogenase which exhibits optimal activity at pH 7.5 [5].

The kinetic parameters of (+)-neomenthol dehydrogenase demonstrate its specificity for l-menthone as a substrate, with a Km value of approximately 2.2 × 10⁻⁵ M [4] [5]. This significantly lower Km value compared to the menthol dehydrogenase (2.5 × 10⁻⁴ M for l-menthone) indicates a higher affinity for the substrate [5]. Both enzymes share a common Km for NADPH of about 2 × 10⁻⁵ M, demonstrating similar cofactor requirements [4] [5].

The enzyme also demonstrates substrate versatility, as it can reduce d-isomenthone to d-isomenthol, indicating its broader role in monoterpene ketone metabolism [4] [5]. Soluble enzyme preparations from mature peppermint leaves catalyze the NADPH-dependent reduction of l-menthone to both epimeric alcohols, with the selectivity determined by the compartmentation of specific dehydrogenases with their respective transferases [4] [5].

NADP+-Dependent Oxidation Mechanisms

The NADP+-dependent oxidation mechanism of (+)-neomenthol dehydrogenase involves the stereospecific conversion of (+)-neomenthol to (-)-menthone while simultaneously generating NADPH and a proton [1] [6]. This enzymatic transformation occurs through a reversible reaction, though the enzyme exhibits preferential directionality based on cellular conditions and cofactor availability [7].

Research findings indicate that only neomenthol among the menthol isomers can be converted into menthone in the presence of the NADP+ cofactor [7]. The oxidation reaction displays maximal activity at alkaline pH (9.0), whereas the reduction reaction shows optimal activity at neutral pH 7.5 [7]. This pH-dependent activity profile suggests distinct mechanistic requirements for the forward and reverse reactions.

Kinetic analysis reveals significant differences between the forward (reduction) and reverse (oxidation) reactions [7]. The Km values for the forward reaction are considerably lower, and turnover rates are much higher than those for the reverse reaction [7]. However, the catalytic efficiencies for both reactions remain similar, indicating that the enzyme can function effectively in both directions under appropriate conditions [7].

The enzyme demonstrates broad substrate specificity, acting on various cyclohexanols and cyclohexenols beyond its primary substrate [2]. This characteristic positions it as a versatile biocatalyst in monoterpenoid metabolism. The NADP+-dependent mechanism ensures that the enzyme contributes to the cellular NADPH pool, which is essential for various biosynthetic processes and maintaining cellular redox balance [8].

Advanced characterization studies using recombinant systems have revealed that the enzyme exhibits substrate inhibition patterns with certain monoterpene substrates [9]. The kinetic parameters show that optimal substrate concentrations must be maintained to prevent inhibitory effects that could reduce overall enzymatic efficiency [9].

Metabolic Engineering for Enhanced Biocatalytic Production

Metabolic engineering strategies for enhanced (+)-neomenthol production have focused on developing integrated biosynthetic systems that optimize enzyme expression and pathway flux [10] [11]. The most successful approach involves constructing one-pot biotransformation systems using engineered Escherichia coli extracts containing biosynthetic genes for complementary enzymes [10] [11].

A breakthrough engineering strategy combines pathway assembly techniques with classical biocatalysis methods to create cell-free one-pot biotransformation systems [10] [11]. This approach circumvents the bottleneck of metabolic engineering within expression hosts by allowing optimization of each pathway enzyme independently while avoiding monoterpenoid toxicity issues [10] [11]. The system utilizes recombinant Escherichia coli extracts containing genes for an ene-reductase (NtDBR from Nicotiana tabacum) and menthone dehydrogenases (MMR and MNMR from Mentha piperita) [10] [11].

When Escherichia coli strains coexpressed NtDBR with MNMR specifically, highly pure neomenthol (89.9%) was obtained [10] [11]. This modular engineering strategy allowed each enzymatic step to be optimized individually, resulting in improved final production levels [10] [11]. The one-pot biocatalytic method provides easier optimization of each enzymatic step and enables modular combination of reactions to generate libraries of pure compounds for high-throughput screening applications [10] [11].

Alternative metabolic engineering approaches have explored recombinant yeast systems for enhanced menthol pathway production [12]. These systems employ inducible promoters to express genes such as ERG20WW and NPPS, reconstructing the mevalonic acid (MVA) metabolic synthesis pathway [12]. The engineered yeast systems direct compounds IPP and DMAPP toward synthesis of GPP and NPP, creating more favorable conditions for menthol metabolic synthesis [12].

Recent developments in biocatalytic route construction have demonstrated the synthesis of neomenthylamine derivatives from menthone using omega-transaminase enzymes [13] [14]. This approach identified an omega-transaminase from Vibrio fluvialis JS17 with considerable amination activity toward (-)-menthone, achieving 4.7 mM product yield in 24 hours under optimized conditions [14]. The biocatalytic route utilizes inexpensive starting materials and mild reaction conditions, representing an environmentally friendly approach for terpenoid amine synthesis [13] [14].

Microbial Biotransformation Pathways

Microbial biotransformation represents a powerful approach for generating structurally diverse neomenthol derivatives through enzymatic modifications that are difficult to achieve through conventional chemical synthesis [15] [16]. Various microorganisms demonstrate the capability to transform neomenthol and related monoterpenoids through hydroxylation, oxidation, reduction, and other biochemical modifications [17] [15].

The biotransformation pathways involve complex enzymatic systems that can introduce functional groups at specific positions on the monoterpene skeleton [17] [15]. These transformations often result in the production of novel compounds with potentially enhanced biological activities or improved physicochemical properties [15]. The stereochemical control achieved through microbial biotransformation frequently surpasses that obtainable through chemical methods [15].

Research has demonstrated that microbial biotransformation can produce various hydroxylated derivatives of neomenthol, including compounds with hydroxyl groups introduced at different carbon positions [18] [19]. These biotransformation products often exhibit different biological activities compared to the parent compound [15]. The regioselectivity and stereoselectivity of microbial transformations make them valuable tools for generating diverse chemical libraries [15].

Aspergillus niger-Mediated Diol/Triol Production

Aspergillus niger has emerged as a particularly effective microorganism for the biotransformation of neomenthol and related monoterpenoids [18] [19] [16]. This filamentous fungus demonstrates remarkable versatility in performing diverse biochemical transformations, including hydroxylation, oxidation, reduction, demethylation, and conjugation reactions [16].

Studies on Aspergillus niger biotransformation of neomenthol isomers reveal distinct transformation patterns [18] [19]. The fungus converts both (-)-neomenthol and (+)-neomenthol nonspecifically to more highly hydroxylated compounds [18] [19]. Complete substrate consumption occurs within three days of incubation under both static and shaking culture conditions [18] [19].

The biotransformation of (+)-isomenthol by Aspergillus niger demonstrates greater specificity, producing 1-hydroxyisomenthol and 6-hydroxyisomenthol as the primary products [18] [19]. This selective hydroxylation pattern suggests that the fungal enzyme systems can distinguish between different monoterpene substrates and introduce hydroxyl groups at specific positions [18] [19].

Comparative studies with other menthol isomers show that Aspergillus niger exhibits substrate-dependent regioselectivity [17]. For (-)-menthol, the preferred hydroxylation sites are carbons C-8 and C-9, while for (+)-menthol, hydroxylation occurs primarily at carbon C-7 [17]. Additionally, minor hydroxylation products are formed at C-6 and C-1 positions for both substrates [17].

The biotransformation process produces various diol and triol derivatives that represent valuable chemical intermediates [20] [15]. These polyhydroxylated compounds often exhibit enhanced water solubility and modified biological activities compared to the parent monoterpenes [15]. The production of such derivatives through microbial biotransformation provides access to compounds that would be challenging and expensive to synthesize through conventional chemical methods [15].

Advanced biotransformation studies have revealed that Aspergillus niger can perform sequential hydroxylation reactions, leading to the formation of multiple hydroxyl groups on the same substrate molecule [17]. The enzyme systems involved in these transformations demonstrate broad substrate specificity while maintaining regioselectivity for specific carbon positions [16].

The efficiency of Aspergillus niger-mediated biotransformation depends on various factors including substrate concentration, incubation time, culture conditions, and fungal strain characteristics [21] [16]. Optimization of these parameters can significantly enhance the yield and selectivity of desired biotransformation products [16].

Table 1: Kinetic Parameters of (+)-Neomenthol Dehydrogenase and Related Monoterpenoid Oxidoreductases

| Enzyme | Substrate | Product | Km (μM) | kcat (s⁻¹) | pH Optimum | Molecular Weight (kDa) | Cofactor |

|---|---|---|---|---|---|---|---|

| (+)-Neomenthol Dehydrogenase (EC 1.1.1.208) | (+)-Neomenthol | (-)-Menthone | N/A | N/A | N/A | ~35 | NADP⁺ |

| Menthone:(+)-Neomenthol Reductase (M. piperita) | (-)-Menthone | (+)-Neomenthol (94%) + (-)-Menthol (6%) | 674 | 0.06 | 9.3 | 35.7 | NADPH |

| Menthone:(-)-Menthol Reductase (M. piperita) | (-)-Menthone | (-)-Menthol (95%) + (+)-Neomenthol (5%) | 3.0 | 0.6 | 7.0 (neutral) | 34.1 | NADPH |

| Red1 (A. annua) - reduction | (-)-Menthone | (+)-Neomenthol | 7.1 | 0.60 | 7.0 | N/A | NADPH |

| Red1 (A. annua) - oxidation | (+)-Neomenthol | (-)-Menthone | 305 | 0.91 | N/A | N/A | NADP⁺ |

Table 2: Aspergillus niger-Mediated Biotransformation of Neomenthol and Related Monoterpenoids

| Substrate | Fungal Strain | Major Products | Transformation Time | Culture Conditions | Conversion Rate |

|---|---|---|---|---|---|

| (-)-Neomenthol | Aspergillus niger | Hydroxylated compounds (nonspecific) | 3 days | Static and shaking culture | Complete substrate consumption |

| (+)-Neomenthol | Aspergillus niger | Hydroxylated compounds (nonspecific) | 3 days | Static and shaking culture | Complete substrate consumption |

| (+)-Isomenthol | Aspergillus niger | 1-Hydroxyisomenthol, 6-Hydroxyisomenthol | 3 days | Static and shaking culture | Complete substrate consumption |

| (-)-Menthol | Aspergillus niger | 8-Hydroxymenthol, 9-Hydroxymenthol | 3 days | Static and shaking culture | Complete substrate consumption |

| (+)-Menthol | Aspergillus niger | 7-Hydroxymenthol | 3 days | Static and shaking culture | Complete substrate consumption |

Table 3: Metabolic Engineering Approaches for Enhanced (+)-Neomenthol Production

| Engineering Strategy | Target Product | Starting Material | Key Enzymes | Product Purity (%) | Yield | Advantages |

|---|---|---|---|---|---|---|

| One-pot E. coli system (NtDBR + MNMR) | (+)-Neomenthol | Pulegone | NtDBR (ene-reductase), MNMR (menthone:neomenthol reductase) | 89.9 | High yield from pulegone | Avoids toxicity, modular optimization |

| Recombinant yeast (L-menthol pathway) | L-Menthol | Glucose | ERG20WW, NPPS, L3H | N/A | 30.14 mg/L | Inducible expression system |

| ω-Transaminase pathway (V. fluvialis) | (+)-Neomenthylamine | (-)-Menthone | ω-Transaminase (VfTA) | N/A | 4.7 mM (24 h) | Mild aqueous conditions, green chemistry |

| Cell-free biotransformation | (+)-Neomenthol | Pulegone | NtDBR, MMR/MNMR | 89.9 | Optimized for each step | Easy optimization, pure compounds |

Physical Description

Other Solid; Liquid; Pellets or Large Crystals

White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]

Liquid

colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour

colourless liquid

Color/Form

Crystals or granules /dl-Menthol/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

95.00 °C. @ 12.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Cooling taste /dl-Menthol/

Vapor Density

Density

0.901 (20°); 0.891 (30°)

0.896-0.903 (20°)

Odor

Cooling odor /89-78-1/

Decomposition

Melting Point

-22 °C

UNII

42RE7MA7PA

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.

Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//

MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...

For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Mechanism of Action

Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/

In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

Vapor Pressure

0.06 [mmHg]

Pictograms

Irritant

Other CAS

3623-51-6

89-78-1

491-01-0

Absorption Distribution and Excretion

Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/

Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/

Absorption can occur from topical use. /DL-Menthol/

For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/

Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/

L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/

For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.

Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.

Associated Chemicals

DL-Menthol; 15356-70-4

D-Menthol; 15356-60-2

L-Menthol; 2216-51-5

Wikipedia

Ciglitazone

Drug Warnings

Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.

Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.

Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.

Vet: overdosing can cause convulsions &, eventually, death.

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/

(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/

(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/

For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

AOAC 929.14. Menthol in Drugs. Saponification method.

A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.

High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.

Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

Storage Conditions

Interactions

The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/

Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/

The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/

For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.